Ethyl 2,4-dichloro-6-nitrobenzoate

描述

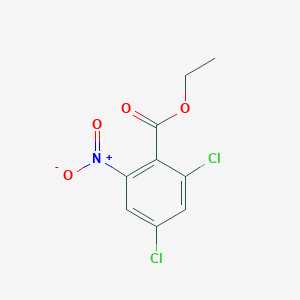

Ethyl 2,4-dichloro-6-nitrobenzoate is an organic compound with the molecular formula C9H7Cl2NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions, a nitro group at the 6 position, and an ethyl ester group at the carboxyl position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dichloro-6-nitrobenzoate typically involves the esterification of 2,4-dichloro-6-nitrobenzoic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has been explored to improve the reaction rates and yields .

化学反应分析

Types of Reactions: Ethyl 2,4-dichloro-6-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: 2,4-dichloro-6-aminobenzoate.

Hydrolysis: 2,4-dichloro-6-nitrobenzoic acid.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

Ethyl 2,4-dichloro-6-nitrobenzoate serves as a crucial intermediate in the synthesis of various organic compounds. Its chlorinated and nitro-substituted structure enhances its reactivity in multiple chemical reactions:

- Substitution Reactions : The chlorine atoms can be substituted with nucleophiles such as amines or thiols, facilitating the formation of new compounds.

- Reduction Reactions : The ester group can be reduced to yield corresponding alcohols, which are valuable in further synthetic pathways.

- Oxidation Reactions : It can be oxidized to generate carboxylic acids, expanding its utility in organic synthesis.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound exhibits biological activities that could be harnessed for medicinal purposes. Studies have focused on its interactions with various biomolecules, leading to potential pharmaceutical applications:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes involved in disease pathways may lead to the development of new therapeutic agents targeting conditions such as cancer or bacterial infections.

Agricultural Applications

Development of Agrochemicals

this compound is also utilized in the field of agriculture, particularly in the formulation of herbicides and pesticides:

- Herbicide Synthesis : This compound has been identified as an intermediate in synthesizing herbicides effective against a variety of crops. Its properties allow it to modulate plant growth and enhance resistance to pests.

Case Study: Synthesis of Pesticides

A recent study demonstrated the use of this compound as an intermediate in creating a novel pesticide. The synthesis involved several steps where the compound was reacted with fipronil derivatives, yielding products with significant pest control capabilities.

Environmental Research

Toxicology Studies

Research into the environmental impact of this compound has revealed insights into its degradation products and potential toxicity:

- Metabolic Studies : Investigations have shown how this compound is metabolized by various organisms, providing data on its environmental persistence and potential ecological risks.

Table: Summary of Applications and Findings

作用机制

The mechanism of action of ethyl 2,4-dichloro-6-nitrobenzoate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The chlorine atoms can be involved in nucleophilic substitution reactions. These reactions can modulate the activity of biological targets, such as enzymes or receptors, by altering their chemical environment.

相似化合物的比较

Ethyl 4-nitrobenzoate: Lacks the chlorine substituents, making it less reactive in nucleophilic substitution reactions.

2,4-Dichloro-6-nitrobenzoic acid: The carboxylic acid form, which is more acidic and less lipophilic compared to the ester.

Methyl 2,4-dichloro-6-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

Uniqueness: this compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing nitro and chlorine groups makes it a versatile intermediate in organic synthesis.

生物活性

Ethyl 2,4-dichloro-6-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with two chlorine atoms and a nitro group attached to the aromatic ring. The molecular formula is C_9H_7Cl_2N_0_4, and it has a molecular weight of approximately 232.06 g/mol. The unique combination of functional groups imparts distinct chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its chemical reactivity:

- Nucleophilic Substitution : The chlorine atoms can participate in nucleophilic substitution reactions, potentially modulating the activity of various biological targets such as enzymes or receptors.

- Redox Reactions : The nitro group can undergo redox reactions, which may affect cellular processes.

- Hydrolysis : The ester group can be hydrolyzed to form 2,4-dichloro-6-nitrobenzoic acid, which may exhibit different biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial activities. For instance, nitrobenzoate derivatives have been investigated for their potential as antibacterial agents against various pathogens. Studies suggest that these compounds can inhibit bacterial growth by interfering with cellular functions or structures .

Anticancer Activity

Nitrobenzoate-derived compounds have shown promise in cancer research. They may inhibit tumor growth through mechanisms such as:

- Inhibition of Tumor Cell Proliferation : Some studies report that nitrobenzoate compounds can induce apoptosis in cancer cells.

- Antiangiogenic Effects : Research on related compounds has demonstrated their ability to disrupt angiogenesis, which is critical for tumor growth. For example, a study on a nitrobenzoate compound (X8) revealed its capacity to impair vascular development by disrupting VEGF/VEGFR2 signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of nitrobenzoate derivatives:

- Study on Vascular Development : A recent study investigated the effects of a nitrobenzoate-derived compound (X8) on zebrafish embryos. It was found that X8 treatment led to decreased intersegmental vessel (ISV) growth and impaired endothelial cell migration and proliferation, indicating potential antiangiogenic properties .

- Antimicrobial Studies : Various nitrobenzoate compounds have been tested against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- In Vivo Models : In murine models, certain nitrobenzoate derivatives demonstrated effective inhibition of bacterial infections, suggesting their potential as therapeutic agents .

Data Tables

| Activity | Compound | Tested Pathogen/Model | Result |

|---|---|---|---|

| Antimicrobial | Nitrobenzoate X8 | MRSA | Significant inhibition observed |

| Antiangiogenic | Nitrobenzoate X8 | Zebrafish embryo model | Reduced ISV growth |

| Anticancer | Nitro derivative Y | Cancer cell lines | Induced apoptosis |

属性

IUPAC Name |

ethyl 2,4-dichloro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)8-6(11)3-5(10)4-7(8)12(14)15/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIMSBWZIYFIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。